molecular formula C14H18O5 B1656136 1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE CAS No. 50874-07-2

1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE

Cat. No.: B1656136
CAS No.: 50874-07-2
M. Wt: 266.29 g/mol
InChI Key: LQDZFGZFVADNFD-UHFFFAOYSA-N
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Description

1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE is an organic compound with the molecular formula C15H18O6. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a (3-methoxyphenyl) group and two ethyl ester groups. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE can be synthesized through the reaction of diethyl malonate with 3-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of propanedioic acid, (3-methoxyphenyl)-, diethyl ester follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (3-methoxyphenyl)-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The (3-methoxyphenyl) group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, (4-hydroxy-3-methoxyphenyl)-, diethyl ester
  • Propanedioic acid, (3,4-dimethoxyphenyl)-, diethyl ester
  • Propanedioic acid, (3-methoxyphenyl)-, dimethyl ester

Uniqueness

1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the (3-methoxyphenyl) group enhances its reactivity and potential interactions with biological targets compared to other similar compounds .

Properties

IUPAC Name

diethyl 2-(3-methoxyphenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-7-6-8-11(9-10)17-3/h6-9,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDZFGZFVADNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451403
Record name Propanedioic acid, (3-methoxyphenyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50874-07-2
Record name Propanedioic acid, (3-methoxyphenyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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